molecular formula C9H6N2O3 B12910944 4-Nitro-3-phenyl-1,2-oxazole CAS No. 31301-41-4

4-Nitro-3-phenyl-1,2-oxazole

Cat. No.: B12910944
CAS No.: 31301-41-4
M. Wt: 190.16 g/mol
InChI Key: AMMAGHYZRLGORW-UHFFFAOYSA-N
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Description

4-Nitro-3-phenyl-1,2-oxazole (CAS 31301-41-4) is a high-value chemical scaffold recognized for its significant potential in agricultural antibacterial research. Recent studies have identified derivatives of 4-nitro-3-phenylisoxazole as possessing superior antibacterial activities against critical plant pathogens, including Xanthomonas oryzae ( Xoo ), Pseudomonas syringae ( Psa ), and Xanthomonas axonopodis ( Xac ) . The EC50 values of these compounds were found to be considerably better than those of the positive control, bismerthiazol, highlighting their promise as a novel pharmacophore for developing efficient crop protection agents . The compound can be synthesized via efficient routes, including a [3+2] cycloaddition strategy or a one-pot synthesis starting from cinnamyl alcohol and sodium nitrite . With a molecular formula of C 9 H 6 N 2 O 3 and a molecular weight of 190.16 g/mol, this building block is essential for researchers in medicinal and agrochemical chemistry exploring new solutions to combat plant bacterial resistance . This product is intended for research applications and is not approved for use in humans, animals, or as a pesticide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31301-41-4

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-nitro-3-phenyl-1,2-oxazole

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-6-14-10-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

AMMAGHYZRLGORW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Nitro 3 Phenyl 1,2 Oxazole and Its Derivatives

Established Synthetic Pathways to the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is a fundamental step in the synthesis of 4-nitro-3-phenyl-1,2-oxazole. Several classical methods have been established for this purpose.

Cyclization Reactions in 1,2-Oxazole Formation

Cyclization reactions are a primary route to the 1,2-oxazole core. A common approach involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) hydrochloride. For instance, the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal can form a β-enamino ketoester, which then undergoes cyclization with hydroxylamine to yield the 1,2-oxazole ring. This method's versatility allows for the synthesis of various substituted 1,2-oxazoles. Another notable cyclization method is the Robinson-Gabriel synthesis, which involves the cyclizing dehydration of an α-acylamino ketone to form the oxazole (B20620) ring.

1,3-Dipolar Cycloaddition Strategies for 1,2-Oxazole Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for constructing the 1,2-oxazole ring. This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides, which are unstable and usually generated in situ, can be prepared from various precursors such as aldoximes or α-nitroketones. The reaction of nitrile oxides with terminal alkynes is a standard and efficient route to 3,5-disubstituted isoxazoles. Recent advancements in this area have focused on developing more environmentally friendly conditions, such as solvent-free reactions using ball-milling techniques or employing green solvents.

Reactants Reaction Type Product
Nitrile Oxide and Alkyne1,3-Dipolar Cycloaddition1,2-Oxazole
α-Nitroketone and Alkene1,3-Dipolar CycloadditionIsoxazoline
Hydroxyimidoyl Chloride and Terminal Alkyne1,3-Dipolar Cycloaddition3,5-Disubstituted Isoxazole (B147169)

This table summarizes common reactant pairs in 1,3-dipolar cycloaddition for isoxazole synthesis.

Nitration Approaches to Functionalized 1,2-Oxazoles

The introduction of a nitro group onto a pre-formed 3-phenyl-1,2-oxazole ring is a direct method to synthesize this compound. This is typically achieved through electrophilic nitration. A common nitrating agent is a mixture of nitric acid and sulfuric acid, which is carefully added to the 3-phenyl-1,2-oxazole under controlled temperature conditions to selectively introduce the nitro group at the 4-position. Another approach involves the use of nitric acid with trifluoroacetic anhydride, which has been shown to be effective for the nitration of various five-membered heterocycles, including isoxazoles.

Advanced Synthetic Techniques for this compound

More recent synthetic strategies offer alternative and often more efficient routes to this compound and its derivatives.

Van Leusen Oxazole Synthesis and Adaptations for Nitro-Phenyl Substitution

The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). This reaction proceeds via a [3+2] cycloaddition mechanism where the deprotonated TosMIC adds to an aldehyde, followed by cyclization and elimination to form the oxazole ring. While this method typically yields 5-substituted oxazoles, adaptations can be envisioned for the synthesis of more complex structures. For the synthesis of this compound, this would likely involve a multi-step process starting with a suitably substituted aldehyde. The use of pressure reactors has been shown to significantly accelerate the Van Leusen reaction, reducing reaction times from hours to minutes.

Reactant 1 Reactant 2 Key Features Product
AldehydeTosylmethyl isocyanide (TosMIC)Base-catalyzed, forms an oxazoline (B21484) intermediate.5-Substituted Oxazole

This table outlines the key components and outcome of the Van Leusen oxazole synthesis.

Metal-Catalyzed Cyclization Approaches

Metal-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis. Copper-catalyzed [3+2] cycloaddition reactions of alkynes with in situ generated nitrile oxides provide a highly regioselective, single-step synthesis of isoxazoles. Furthermore, an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles has been developed, which involves the intramolecular copper-catalyzed cyclization of functionalized enamides. While not a direct synthesis of this compound, these metal-catalyzed methods demonstrate the potential for developing novel and efficient routes to this and related compounds. A surprising one-pot synthesis of 4-nitro-3-phenylisoxazole has been reported from the treatment of cinnamyl alcohol with sodium nitrite (B80452) in acetic acid.

Transition-Metal-Free Synthesis of Nitro-Substituted Oxazoles

Transition-metal-free synthesis has emerged as a significant area in organic chemistry, aiming to reduce cost and toxicity associated with metal catalysts. rsc.org These methods often rely on reagents like iodine or photoredox catalysts to facilitate cyclization and bond formation. rsc.orgorganic-chemistry.orgasccindapur.com Strategies include the oxidative cyclization of α-bromo ketones with amines or the C-O bond cleavage of esters followed by cyclization. rsc.org While these represent robust methodologies for the synthesis of substituted oxazoles, specific application and documented examples for the preparation of this compound using these techniques are absent in the surveyed scientific literature.

Green Chemistry Methodologies in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. Methodologies such as microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of ionic liquids as reaction media are central to this approach. ijpsonline.com

Microwave irradiation has been shown to accelerate reaction times, increase yields, and enhance product purity in the synthesis of various heterocyclic compounds, including oxadiazole and triazole derivatives. nih.govwjarr.comscielo.br This technique provides rapid and uniform heating, often leading to more efficient chemical transformations. nih.gov However, specific protocols or research findings detailing the microwave-assisted synthesis of this compound have not been reported.

Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation to enhance chemical reactivity, offering benefits such as shorter reaction times and milder conditions. nih.govmdpi.com It has been successfully applied to the synthesis of various azoles, including oxazoles and triazoles. ijpsonline.comnih.govresearchgate.net Despite its utility in heterocyclic chemistry, the literature lacks specific studies applying this method to the synthesis of this compound.

Ionic liquids are considered green solvents due to their low volatility, thermal stability, and recyclability. organic-chemistry.org They can act as both the solvent and catalyst in organic reactions. The van Leusen oxazole synthesis, for instance, has been effectively performed in ionic liquids to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.org While this demonstrates the potential for ionic liquids in oxazole synthesis, their specific use in the preparation of this compound remains undocumented.

Regioselectivity and Stereocontrol in this compound Synthesis

Regioselectivity is a critical aspect of synthesizing substituted heterocycles, determining the precise placement of functional groups on the core ring structure. For instance, in [3+2] cycloaddition reactions used to form isoxazoles, the regioselectivity is governed by the electronic properties of the reacting species. nih.gov The nucleophilic attack of the oxygen atom from a nitrile N-oxide moiety onto the electrophilic position of a nitroalkene dictates the final arrangement of substituents. nih.gov However, for this compound, there are no specific studies available that discuss the regiochemical or stereochemical control during its synthesis.

Functionalization Strategies of the this compound Scaffold

The functionalization of a heterocyclic scaffold is key to modifying its chemical and biological properties. Common strategies involve leveraging the reactivity of different positions on the ring. For oxazoles, electrophilic substitution typically occurs at the C5-position, while nucleophilic substitution is more common at the C2-position. thepharmajournal.com The nitro group on the this compound scaffold is a versatile functional group that can be reduced to an amino group, which can then undergo further reactions. The phenyl group can also be modified through electrophilic aromatic substitution. smolecule.com Despite these theoretical possibilities, specific research detailing the functionalization of the this compound scaffold is not present in the current body of scientific literature.

Modifications at the Phenyl Moiety

Derivatives of this compound featuring substituents on the phenyl ring are commonly synthesized via [3+2] cycloaddition reactions. nih.govrsc.org This methodology involves the reaction of a substituted benzaldehyde (B42025) oxime with a suitable nitro-containing dipolarophile.

A prevalent synthetic route employs the in-situ generation of a nitrile oxide from a substituted benzaldehyde oxime. nih.gov Initially, the oxime is chlorinated using an agent like N-chlorosuccinimide (NCS). The resulting intermediate is then treated with a base, such as triethylamine (B128534) (TEA), to eliminate hydrogen chloride and form the reactive nitrile oxide. nih.gov This nitrile oxide subsequently undergoes a [3+2] cycloaddition with a nitroalkene, for instance, (E)-N,N-dimethyl-2-nitroethen-1-amine, to yield the desired 4-nitro-3-(substituted-phenyl)-1,2-oxazole derivative. nih.gov

The nature of the substituent on the phenyl ring has been observed to influence the reaction yield. Phenyl rings bearing electron-withdrawing groups tend to produce higher yields compared to those with electron-donating groups. nih.gov Furthermore, significant steric hindrance from bulky substituents on the phenyl ring can lead to a noticeable decrease in the reaction yield. nih.gov

Table 1: Synthesis of Phenyl-Substituted this compound Derivatives via [3+2] Cycloaddition nih.gov Reaction Conditions: Substituted benzaldehyde oxime (1 mmol), (E)-N,N-dimethyl-2-nitroethen-1-amine (1.2 mmol), NCS (2 mmol), TEA (1 mmol), in DMF at 25 °C for 6 hours.

Compound IDPhenyl SubstituentYield (%)
5o H55
5p 2-F41
5q 3-F63
5r 4-F61
5s 4-Cl58
5t 4-Br52
5u 4-CH₃45
5v 4-OCH₃36
5w 4-CF₃60

Transformations Involving the Nitro Group

The nitro group at the C4 position of the isoxazole ring is a strong electron-withdrawing group, which significantly activates the ring for certain chemical transformations. researchgate.net One of the key reactions involving this group is its displacement via nucleophilic aromatic substitution (SNAr).

In this type of reaction, the nitro group functions as a leaving group and is replaced by a nucleophile. This transformation is particularly effective in 4-nitroisoxazole (B72013) systems that are further activated by other electron-withdrawing groups. For example, in 5-cyano-4-nitroisoxazoles, the nitro group can be readily displaced by sulfur-based nucleophiles. acs.org

The reaction of 3-substituted-5-cyano-4-nitroisoxazoles with thiophenols demonstrates the feasibility of this transformation. acs.org The process typically proceeds under mild conditions, affording 4-arylthio-5-cyanoisoxazole derivatives in moderate to high yields. This reactivity highlights the potential for post-synthetic modification of the 4-nitroisoxazole core, allowing for the introduction of diverse functionalities at the C4 position by displacing the nitro group. acs.org

Table 2: Nucleophilic Aromatic Substitution of the Nitro Group in Isoxazole Derivatives acs.org

Starting Material (R-group)NucleophileProductYield (%)
3-Phenyl-5-cyano-4-nitroisoxazoleThiophenol3-Phenyl-4-(phenylthio)-5-cyanoisoxazole83
3-Phenyl-5-cyano-4-nitroisoxazole4-Methylthiophenol3-Phenyl-4-((4-methylphenyl)thio)-5-cyanoisoxazole75
3-Phenyl-5-cyano-4-nitroisoxazole4-Chlorothiophenol3-Phenyl-4-((4-chlorophenyl)thio)-5-cyanoisoxazole85
3-(4-Chlorophenyl)-5-cyano-4-nitroisoxazoleThiophenol3-(4-Chlorophenyl)-4-(phenylthio)-5-cyanoisoxazole81
3-(4-Methoxyphenyl)-5-cyano-4-nitroisoxazoleThiophenol3-(4-Methoxyphenyl)-4-(phenylthio)-5-cyanoisoxazole64

Chemical Reactivity and Reaction Mechanisms of 4 Nitro 3 Phenyl 1,2 Oxazole

Electrophilic and Nucleophilic Reactions of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but the presence of two heteroatoms (nitrogen and oxygen) renders it electron-deficient compared to benzene. This generally makes electrophilic aromatic substitution challenging. Conversely, the ring is activated towards nucleophilic attack, a characteristic that is significantly amplified in 4-Nitro-3-phenyl-1,2-oxazole by the presence of the nitro group.

The nitro group at the C4 position acts as a powerful activating group for nucleophilic substitution by withdrawing electron density from the ring. wikipedia.orglibretexts.org This effect makes the carbons of the oxazole (B20620) ring, particularly those ortho and para to the nitro group, highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution on Nitro-Substituted 1,2-Oxazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitro-substituted aromatic compounds. wikipedia.org This reaction is facilitated when strong electron-withdrawing groups, such as a nitro group, are positioned ortho or para to a suitable leaving group. libretexts.org For nitro-substituted oxazoles, this means that a leaving group on the ring can be displaced by a variety of nucleophiles.

The mechanism proceeds via a two-step addition-elimination process. libretexts.org

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The stability of the Meisenheimer complex is crucial and is the reason why electron-withdrawing groups are essential for this reaction. libretexts.org The negative charge of the intermediate can be delocalized onto the nitro group, which significantly lowers the activation energy of the reaction. libretexts.org While specific examples detailing SNAr reactions on this compound itself are not extensively documented in readily available literature, the principles governing SNAr on other nitroaromatic systems are directly applicable. nih.govmasterorganicchemistry.com

General Characteristics of SNAr on Nitro-Oxazoles
FeatureDescriptionGoverning Factor
Reaction TypeAddition-EliminationPresence of a good leaving group and activating groups.
Activating Group-NO₂ (Nitro)Strongly electron-withdrawing, stabilizes the reaction intermediate. libretexts.org
Key IntermediateMeisenheimer ComplexA resonance-stabilized, negatively charged species. wikipedia.org
Rate-Determining StepFormation of the Meisenheimer complexThe initial attack of the nucleophile on the aromatic ring. nih.gov

Cycloaddition Reactions Involving this compound

Oxazole rings can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the diene component. researchgate.netwikipedia.org However, the reactivity in these [4+2] cycloadditions is highly dependent on the substituents. Electron-donating groups on the oxazole ring enhance its reactivity as a diene.

Conversely, the presence of a strong electron-withdrawing group like the nitro group in this compound significantly alters this behavior. Such substitution makes the oxazole ring electron-poor, diminishing its capacity to act as a diene in normal-electron-demand Diels-Alder reactions. Instead, it can function as an electrophilic dienophile. For instance, the related compound 4-nitro-2-phenyloxazole (B3242379) has been shown to undergo [4+2] cycloaddition reactions with electron-rich dienes like 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene. rsc.org This suggests that this compound would likely exhibit similar reactivity, serving as a dienophile in Diels-Alder reactions.

Additionally, the isomeric 4-nitro-3-phenylisoxazole is known to be synthesized via [3+2] cycloaddition reactions, highlighting the utility of cycloaddition chemistry in building this substituted heterocyclic scaffold. rsc.org

Intramolecular Cyclization Pathways and Rearrangements

Heterocyclic rings like oxazoles can undergo various rearrangements and intramolecular cyclizations, often driven by thermal or photochemical energy, or by the presence of catalysts. A well-known example is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles. wikipedia.org

While specific studies on the intramolecular cyclization or rearrangement of this compound are not prominent, related systems demonstrate the propensity for such transformations. For example, the thermal isomerization of a 4-nitro-3-phenylisoxazole can yield a 4-nitro-2-phenyloxazole, indicating that bond cleavage and reformation can occur under thermal conditions. rsc.org Furthermore, acid-mediated rearrangements of substituted benzoxazoles to form different polycyclic systems have been reported, often involving complex mechanistic pathways. researchgate.net Copper-catalyzed intramolecular cyclization of functionalized enamides is also a known method for synthesizing substituted 2-phenyloxazoles. nih.gov These examples suggest that this compound could potentially undergo skeletal rearrangements or intramolecular cyclizations if appropriate functional groups are present on its substituents.

Mechanistic Studies of this compound Transformations

The mechanisms of the reactions involving this compound are largely inferred from studies on analogous nitro-aromatic and heterocyclic systems.

Nucleophilic Aromatic Substitution: The mechanism is firmly established as the SNAr pathway. wikipedia.org Theoretical studies using DFT (Density Functional Theory) calculations and aromaticity indices have been employed to describe the addition of nucleophiles to nitroaromatic rings. nih.gov These studies confirm that the addition of the nucleophile is generally the rate-limiting step and that the stability of the σ-adduct (Meisenheimer complex) is key to the reaction's feasibility. The ability of the nitro group to delocalize the negative charge in this intermediate is the primary activating factor. libretexts.orgnih.gov

Cycloaddition Reactions: For Diels-Alder reactions where the nitro-oxazole acts as a dienophile, the mechanism is a concerted [4+2] cycloaddition. The electron-withdrawing nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the oxazole's π-system, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene. rsc.org

Rearrangements: Mechanistic investigations of heterocyclic rearrangements often reveal complex pathways. For example, the rearrangement of 4-phenylbenzo[d]oxazoles has been studied using quantum chemical calculations to map the reaction mechanism and thermodynamic parameters. researchgate.net Similarly, rearrangements in other related heterocycles, like 1,2,4-oxadiazoles, can proceed through mechanisms such as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure), which involves a sequence of nucleophilic addition followed by ring cleavage and subsequent recyclization. researchgate.net A proposed mechanism for the formation of the isomeric 4-nitro-3-phenylisoxazole involves a formal hetero Alder-ene reaction, followed by electrophilic substitution and oxidation. nih.gov

Summary of Reaction Mechanisms
Reaction TypeMechanismKey Features
Nucleophilic Aromatic SubstitutionSNAr (Addition-Elimination)Formation of a resonance-stabilized Meisenheimer complex; rate-determining nucleophilic attack. libretexts.orgnih.gov
Diels-Alder Reaction[4+2] CycloadditionActs as a dienophile due to the electron-withdrawing nitro group lowering the LUMO energy. rsc.org
RearrangementVaries (e.g., ANRORC)Can involve ring-opening and ring-closure sequences, often catalyzed by acid or heat. researchgate.net

Advanced Structural and Spectroscopic Characterization of 4 Nitro 3 Phenyl 1,2 Oxazole

X-ray Crystallography and Solid-State Structural Analysis

The three-dimensional arrangement of 4-Nitro-3-phenyl-1,2-oxazole in the solid state has been elucidated through single-crystal X-ray diffraction, revealing key details about its molecular geometry, conformation, and the interactions governing its crystal lattice.

Molecular Geometry and Conformation in Crystalline State

X-ray crystallographic studies show that this compound crystallizes in the monoclinic system with the space group P2₁/c. beilstein-journals.org The five-membered isoxazole (B147169) ring is essentially planar, with a mean deviation of only 0.002 Å from the plane. beilstein-journals.org

The phenyl and nitro substituents are twisted with respect to this central ring. The dihedral angle between the plane of the isoxazole ring and the nitro group is 6.5°. beilstein-journals.org A more significant twist is observed for the phenyl group, which subtends a dihedral angle of 58.4° with the isoxazole ring. beilstein-journals.org Key bond lengths within the isoxazole core include C3–N2 at 1.3110(15) Å, N2–O1 at 1.4283(13) Å, and O1–C5 at 1.2202(15) Å. beilstein-journals.org

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₉H₆N₂O₃
Formula Weight190.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1621(7)
b (Å)5.6566(3)
c (Å)12.0633(8)
β (°)101.638(6)
Volume (ų)812.85
Z4

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is primarily governed by weak hydrogen bonds. In the crystal lattice, molecules are linked to form broad ribbons that lie in the (101) plane and run parallel to the short y-axis. beilstein-journals.org These ribbons are formed through intermolecular C-H···O interactions, specifically involving hydrogen atoms from the phenyl ring and oxygen atoms of the nitro group of adjacent molecules. The key hydrogen bond distances identified are H12···O2 (2.56 Å) and H5···O3 (2.39 Å). beilstein-journals.org Due to the significant twist of the phenyl ring, prominent π-π stacking interactions are not the defining feature of the crystal packing.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A review of the primary literature did not yield studies involving Hirshfeld surface analysis for this compound. Therefore, a quantitative analysis of the intermolecular contacts and the percentage contributions of different interactions via this method is not available at present.

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

High-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been instrumental in confirming the isomeric and molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignments

Both ¹H and ¹³C NMR spectroscopy have been used to characterize this compound, confirming the connectivity and chemical environment of the atoms. The ¹H NMR spectrum is distinguished by a singlet at 9.37 ppm, which is assigned to the lone proton (H-5) on the isoxazole ring. rsc.org The aromatic protons of the phenyl group appear as a multiplet between 7.51 and 7.73 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The carbons of the isoxazole ring resonate at 164.0 ppm (C-5), 156.6 ppm (C-3), and 134.2 ppm (C-4). rsc.org The signals for the phenyl group carbons are observed at 131.3, 129.9, 129.0, and 125.6 ppm. rsc.org

Table 2: NMR Spectroscopic Data for this compound

TechniqueSolventChemical Shift (δ, ppm) and Assignment
¹H NMR (400 MHz)CDCl₃9.37 (s, 1H, H-5), 7.73 – 7.65 (m, 2H, Ar-H), 7.58 – 7.51 (m, 3H, Ar-H)
¹³C NMR (100 MHz)DMSO-d₆164.0 (C-5), 156.6 (C-3), 134.2 (C-4), 131.3 (Ar-C), 129.9 (Ar-C), 129.0 (Ar-C), 125.6 (Ar-C)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the elemental composition of this compound and its derivatives. However, a notable finding from recent research is that the HRMS test results for this series of compounds were inconsistent with the calculated theoretical values. nih.gov This phenomenon was consistently observed across various 4-nitro-3-phenylisoxazole derivatives, suggesting potential complexities in their ionization or fragmentation behavior under mass spectrometric conditions. nih.gov Detailed fragmentation pathway studies have not been reported in the reviewed literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, the FT-IR spectrum provides direct evidence for its key structural components.

The analysis of related nitro-isoxazoline compounds confirms that vibrational bands characteristic of the nitro (NO₂), ether (-N-O-), and imine (-C=N-) groups are readily identifiable in the IR spectrum. nih.gov The spectrum of this compound is expected to exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. The stretching vibration of the C=N bond within the isoxazole ring would appear in the 1610–1625 cm⁻¹ range. Furthermore, characteristic peaks for the phenyl group, including C-H stretching above 3000 cm⁻¹ and C=C aromatic ring stretching vibrations around 1450–1600 cm⁻¹, would be prominent.

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-H (Phenyl)Stretching> 3000
C=N (Isoxazole Ring)Stretching1610 - 1625
C=C (Phenyl Ring)Stretching1450 - 1600
NO₂ (Nitro Group)Asymmetric Stretching1500 - 1570
NO₂ (Nitro Group)Symmetric Stretching1300 - 1370
N-O (Isoxazole Ring)Stretching~1428
C-O (Isoxazole Ring)Stretching~1220

Computational Chemistry and Theoretical Studies on this compound

To complement experimental data and gain deeper insight into the molecular properties of this compound, computational chemistry provides powerful predictive tools. Theoretical studies allow for detailed examination of the molecule's electronic structure, reactivity, and conformational landscape.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. irjweb.commdpi.com Calculations are typically performed using a specific functional, such as Becke-3-Parameter-Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G++(d,p) to achieve a high degree of accuracy. irjweb.com

For this compound, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These theoretical values can be validated by comparison with experimental data obtained from X-ray crystallography. For instance, the crystal structure of this compound reveals that the five-membered isoxazole ring is essentially planar. nih.gov Key experimental bond lengths within this ring are approximately 1.311 Å for C=N, 1.428 Å for N-O, and 1.220 Å for O-C. nih.gov A primary goal of DFT optimization is to reproduce these experimental parameters, thereby confirming the validity of the computational model for further analysis.

Quantum Chemical Descriptors and Reactivity Indices

DFT calculations also provide access to frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental in describing a molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. irjweb.com

From the HOMO and LUMO energies, several quantum chemical descriptors and global reactivity indices can be derived. These indices, including chemical hardness, chemical potential, and the electrophilicity index, provide a quantitative framework for predicting the molecule's behavior in chemical reactions. irjweb.com

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Related to the ability to donate an electron.
LUMO EnergyELUMO-Related to the ability to accept an electron.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization PotentialIP-EHOMOThe energy required to remove an electron.
Electron AffinityEA-ELUMOThe energy released when an electron is added.
Global Hardnessη(IP - EA) / 2Measures resistance to change in electron distribution.
Chemical Potentialµ-(IP + EA) / 2Describes the escaping tendency of electrons.
Electrophilicity Indexωµ² / (2η)Measures the capacity to accept electrons.

Tautomeric Equilibrium and Conformational Analysis

While some nitrogen-containing heterocycles exhibit significant tautomerism, the 1,2-oxazole (isoxazole) ring is an aromatic system that is not typically prone to prototropic tautomerism. Therefore, the investigation of tautomeric equilibrium is less critical for this specific compound compared to systems like triazoles or imidazoles.

However, conformational analysis is highly relevant due to the single bond connecting the phenyl group to the isoxazole ring. The rotation around this C-C bond gives rise to different spatial arrangements (conformers) with varying energies. The key parameter describing this is the dihedral angle between the plane of the phenyl ring and the plane of the isoxazole ring. X-ray diffraction data have established this angle to be approximately 58.4° in the solid state. nih.gov Computational studies can perform a potential energy surface scan by systematically varying this dihedral angle and calculating the energy of each resulting conformer. This analysis identifies the lowest-energy (most stable) conformation and the energy barriers to rotation, providing insight into the molecule's flexibility.

Investigation of Aromaticity and Electron Delocalization within the Oxazole (B20620) Ring

The isoxazole ring is classified as an aromatic heterocyclic compound, containing a delocalized system of π-electrons. ijpca.org However, the presence of two different heteroatoms (nitrogen and oxygen) leads to a less uniform electron distribution compared to benzene, resulting in a lower degree of aromaticity.

Applications of 4 Nitro 3 Phenyl 1,2 Oxazole in Advanced Chemical Research

Utilization as a Synthetic Intermediate for Complex Molecules

The chemical reactivity of 4-nitro-3-phenyl-1,2-oxazole makes it a valuable intermediate in organic synthesis. The isoxazole (B147169) ring can be manipulated through various reactions, and the substituents on the ring can be modified to create a diverse array of derivatives.

One notable application of this compound as a synthetic intermediate is its thermal isomerization to 4-nitro-2-phenyloxazole (B3242379). This transformation is significant because it converts the isoxazole into an oxazole (B20620), a different heterocyclic system with its own unique reactivity. The resulting 4-nitro-2-phenyloxazole has been shown to act as an electrophilic dienophile in Diels-Alder reactions. chemscene.com For instance, it can undergo [4+2] cycloaddition with dienes like 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene. chemscene.com This reactivity opens pathways to the synthesis of complex polycyclic and heterocyclic structures that are not readily accessible through other means.

The broader class of oxazoles is well-established as a precursor in the synthesis of pyridines, a core structure in many pharmaceuticals and natural products. researchgate.net The Diels-Alder reaction of oxazoles is a key strategy for constructing the pyridine (B92270) ring. researchgate.net While the direct conversion of this compound to a pyridine derivative has not been extensively detailed in the available research, its conversion to a reactive oxazole intermediate suggests its potential utility in this area. The synthesis of pyridoxine (B80251) (Vitamin B6), for example, has been achieved through methods involving oxazole intermediates. mdpi.com

Furthermore, the synthesis of this compound itself can be achieved through various routes, including the [3+2] cycloaddition of nitrile oxides to alkynes and a one-pot synthesis from cinnamyl alcohol. researchgate.net This accessibility makes it a readily available starting material for multi-step synthetic sequences.

Role in Material Science and Optoelectronic Applications

The incorporation of heterocyclic moieties into organic materials is a well-explored strategy for developing novel properties for applications in material science and optoelectronics. While specific research on the liquid crystalline and optoelectronic properties of this compound is not extensively documented in the available literature, the broader class of isoxazole derivatives has shown promise in these areas.

The field of organic electronics often utilizes heterocyclic compounds due to their favorable electronic properties. Isoxazole derivatives have been noted for their potential applications in light-emitting diodes (OLEDs) and as semiconductor materials. researchgate.net The electron-deficient nature of the isoxazole ring can facilitate electron transport, a crucial characteristic for materials used in the electron transport layers of OLEDs. The photophysical properties of such compounds, including their fluorescence and charge transport capabilities, are of significant interest for the development of new and efficient optoelectronic devices. While the specific application of this compound in OLEDs or as a semiconductor has not been detailed, the general promise of the isoxazole scaffold in these technologies suggests a potential area for future research.

Development in Agrochemical Research

The isoxazole scaffold is a well-known privileged structure in agrochemical research, with numerous derivatives commercialized as herbicides, fungicides, and insecticides. Research into this compound and its derivatives has revealed significant potential in this area, particularly as antibacterial agents against plant pathogens.

A study focused on the design and synthesis of polysubstituted phenylisoxazoles identified 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. researchgate.net These compounds were synthesized via a [3+2] cycloaddition reaction and evaluated for their efficacy against several significant plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, Pseudomonas syringae pv. actinidiae (Psa), the causal agent of kiwifruit canker, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. researchgate.net

The research demonstrated that several 4-nitro-3-phenylisoxazole derivatives exhibited superior antibacterial activity compared to the commercial bactericide bismerthiazol. researchgate.net The presence of the nitro group at the 4-position of the isoxazole ring was found to be crucial for the observed biological activity. This research highlights the potential of this compound as a lead compound for the development of new and effective agrochemicals to combat bacterial diseases in crops. researchgate.net

Research into Antimicrobial Properties of this compound Derivatives

Expanding on its applications in agrochemicals, derivatives of this compound have been specifically investigated for their antimicrobial properties. The focus of this research has been on their potential as antibacterial agents.

In a comprehensive study, a series of 4-nitro-3-phenylisoxazole derivatives with various substituents on the phenyl ring were synthesized and screened for their antibacterial activity. researchgate.net The results indicated that these compounds possess significant inhibitory effects against the plant pathogenic bacteria Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac). researchgate.net

Notably, several derivatives displayed EC50 values that were significantly lower than that of the positive control, bismerthiazol, indicating a higher potency. researchgate.net For instance, against Xoo, some derivatives showed EC50 values as low as 1.18 μg/mL, compared to 58.73 μg/mL for bismerthiazol. researchgate.net Similarly, potent activity was observed against Xac, with EC50 values for some derivatives being more than tenfold lower than the control. researchgate.net

The following interactive data table summarizes the antibacterial activity of selected this compound derivatives against Xanthomonas oryzae (Xoo).

CompoundSubstituent on Phenyl RingEC50 (μg/mL) against Xoo
Derivative 14-F1.18
Derivative 22-F1.26
Derivative 33-F2.14
Derivative 44-CH31.93
Bismerthiazol (Control)-58.73

These findings underscore the importance of the this compound scaffold in the discovery of novel antimicrobial agents. The potent activity of these derivatives suggests that they could be further developed into effective treatments for bacterial infections, particularly in the agricultural sector. researchgate.net

Future Directions and Emerging Research Avenues for 4 Nitro 3 Phenyl 1,2 Oxazole

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of isoxazole (B147169) compounds has traditionally been achieved through various methods, with the [3+2] cycloaddition being a particularly efficient strategy. nih.gov However, the growing emphasis on green chemistry is steering research towards more sustainable and efficient synthetic protocols. mdpi.com Future efforts in the synthesis of 4-nitro-3-phenyl-1,2-oxazole are likely to concentrate on one-pot reactions, the use of greener solvents and catalysts, and the application of energy-efficient techniques like microwave irradiation and ultrasonication. nih.govmdpi.comrasayanjournal.co.in

A notable advancement has been the development of a simple one-pot synthesis of this compound from cinnamyl alcohol and sodium nitrite (B80452) in acetic acid. nih.gov This method stands in contrast to other multi-step approaches, such as the nitration of 3-phenyl-isoxazole or the reaction of aromatic α,β-unsaturated aldehydes with dinitrogen trioxide. nih.gov Another key strategy involves the [3+2] cycloaddition reaction between corresponding phenyloximes and nitro-vinyl reagents to produce various 4-nitro-3-phenylisoxazole derivatives. nih.gov

Emerging sustainable approaches that could be applied to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often from hours to minutes, while improving product yields. nih.govmdpi.com

Ultrasonication: The use of ultrasonic waves can enhance reaction rates and yields, providing a milder reaction environment. ijpsonline.com

Mechanochemistry: Solvent-free methods, such as grinding or ball milling, minimize waste and offer a clean, efficient alternative to traditional solution-phase synthesis. mdpi.comrasayanjournal.co.in

Green Catalysts: The exploration of biodegradable or reusable catalysts can further enhance the environmental profile of the synthesis. mdpi.com

The table below compares a conventional approach with a more recent, efficient method for synthesizing the this compound core.

Synthetic Method Starting Materials Key Reagents/Conditions Yield Reference
Nitration 3-phenyl-isoxazoleNitrating agentsVariable nih.gov
One-Pot Synthesis Cinnamyl alcoholSodium nitrite, glacial acetic acid, 70 °C40% nih.gov
[3+2] Cycloaddition Benzaldehyde (B42025) oxime, (E)-N,N-dimethyl-2-nitroethen-1-amineNCS, TEA, DMF, 25 °C, 6 h55% nih.gov

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of organic molecules. irjweb.com For this compound, advanced computational modeling offers a pathway to predict its reactivity, stability, and potential biological activity without the need for extensive empirical experimentation. researchgate.net

Future research will likely leverage these computational methods to:

Predict Molecular Geometry: DFT calculations can determine bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional structure. irjweb.comnih.gov

Analyze Electronic Properties: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic behavior, reactivity, and kinetic stability. irjweb.comscienceopen.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of this compound derivatives with their biological activities. researchgate.netnih.gov This predictive modeling can guide the design of new compounds with enhanced therapeutic potential.

Simulate Molecular Docking: For derivatives with potential biological applications, molecular docking simulations can predict the binding interactions between the molecule and a specific biological target, such as an enzyme or receptor, helping to elucidate its mechanism of action. nih.gov

The table below outlines key parameters that can be determined through DFT calculations for oxazole (B20620) derivatives.

Calculated Property Significance Reference
HOMO-LUMO Energy Gap Predicts chemical reactivity and kinetic stability. irjweb.com
Chemical Potential & Hardness Provides insights into the molecule's stability and reactivity. irjweb.com
Electrophilicity Index Measures the energy lowering of a molecule when it accepts electrons. irjweb.com
Dipole Moment Indicates the overall polarity of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Maps charge distributions and predicts sites for electrophilic and nucleophilic attack. irjweb.com

Exploration of New Chemical Transformations and Functionalizations

The this compound scaffold is a versatile building block for organic synthesis. researchgate.net The presence of the nitro group, the phenyl ring, and the oxazole ring itself provides multiple sites for chemical modification, allowing for the creation of diverse molecular architectures. researchgate.net Future research will focus on exploring new chemical transformations to expand the synthetic utility of this compound.

Key areas of exploration include:

Ring-Opening Reactions: The 4-nitro-oxazole moiety can undergo nucleophilic addition and ring-opening, providing access to highly functionalized nitroenamines. chemsrc.comresearchgate.net These intermediates are valuable in constructing more complex molecules.

Domino and Cascade Reactions: Researchers are investigating the use of this compound derivatives in domino or cascade reactions, where multiple bonds are formed in a single synthetic operation. researchgate.net This approach leads to a rapid increase in molecular complexity and is highly efficient.

Functionalization of the Phenyl Ring: The phenyl group can be subjected to various electrophilic substitution reactions to introduce additional functional groups, thereby modulating the electronic and steric properties of the molecule. This is a common strategy for enhancing the biological activity of heterocyclic compounds. researchgate.net

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to attach diverse substituents to the oxazole or phenyl rings, assuming appropriate precursors are synthesized. researchgate.net This allows for the construction of extensive libraries of derivatives for screening purposes.

The flexibility of the oxazole scaffold allows for substitution at multiple positions, which is a key factor in its wide range of pharmacological activities. researchgate.net The strategic functionalization of the this compound core will continue to be a fruitful area of research, potentially leading to the discovery of novel compounds with significant applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-nitro-3-phenyl-1,2-oxazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves cyclization reactions of nitro-substituted precursors. For example, refluxing substituted benzaldehyde derivatives with triazole intermediates in absolute ethanol under acidic conditions (e.g., glacial acetic acid) can yield oxazole derivatives . Optimization includes adjusting reaction time (e.g., 4 hours for reflux), solvent polarity, and stoichiometric ratios. Post-synthesis purification via vacuum evaporation and recrystallization improves purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the aromatic protons and nitro group positioning. For example, methoxy or nitro substituents show distinct deshielding patterns in aromatic regions .
  • X-ray diffraction (XRD) : Analyze crystal packing and bond angles (e.g., C-N-O bond angles ~120°) to validate molecular geometry .
  • Mass spectrometry : Confirm molecular weight (e.g., exact mass ~190.15 g/mol) and fragmentation patterns .

Q. How do physicochemical properties (e.g., LogP, PSA) of this compound influence its solubility and reactivity?

  • Methodology : Calculate partition coefficient (LogP) using software like ChemDraw or experimental HPLC methods. A LogP of ~2.95 (similar to 4,5-dimethyl-3-phenyl-1,2-oxazole) indicates moderate lipophilicity, affecting solubility in polar solvents . Polar surface area (PSA ~26 Ų) predicts hydrogen-bonding capacity, critical for solvent selection in reactions .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nitro-group introduction in 3-phenyl-1,2-oxazole derivatives?

  • Methodology : Use density functional theory (DFT) to model electrophilic aromatic substitution (e.g., nitration). Compare activation energies for nitro-group addition at different positions (C-4 vs. C-5). Molecular electrostatic potential (MEP) maps can highlight electron-deficient regions favoring nitration . Validate predictions experimentally via 15^15N isotopic labeling or competitive reaction studies.

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodology :

  • Dose-response analysis : Test compounds across a concentration gradient to identify non-linear effects.
  • Structural analogs : Compare bioactivity of derivatives (e.g., 5-(3-chlorophenyl)-3-phenyl-1,2-oxazole) to isolate nitro-group contributions .
  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

Q. How does steric hindrance from the phenyl group affect the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura coupling with para-substituted aryl boronic acids. Monitor reaction kinetics via HPLC to assess steric effects. Compare yields with/without bulky ligands (e.g., SPhos vs. PPh3_3). Crystallographic data (e.g., torsion angles >120°) can quantify steric strain .

Q. What safety protocols are essential for handling nitro-substituted oxazoles during synthesis?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.